Product packaging for 3-Bromo-5-fluoro-4-nitrobenzotrifluoride(Cat. No.:)

3-Bromo-5-fluoro-4-nitrobenzotrifluoride

Cat. No.: B15222243
M. Wt: 287.99 g/mol
InChI Key: ZVODHKVSJBWVLG-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-nitrobenzotrifluoride is a specialized aromatic compound characterized by the presence of a bromine atom, a fluorine atom, a nitro group, and a trifluoromethyl group attached to a benzene (B151609) ring. This unique combination of substituents imparts a distinct reactivity profile to the molecule, making it a valuable intermediate in multi-step synthetic pathways.

Halogenated and nitroaromatic compounds are foundational classes of molecules in organic synthesis, prized for their utility as precursors and intermediates. google.com Halogens, like bromine and fluorine, and nitro groups are powerful electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to each other. researchgate.net

The electronic properties of the substituents on the this compound ring are a key determinant of its chemical behavior. The trifluoromethyl (CF₃) group, nitro (NO₂) group, and the halogen atoms (Br, F) all exert strong electron-withdrawing effects, significantly influencing the electron density of the aromatic system. This electronic profile makes the compound particularly susceptible to nucleophilic attack, a feature that chemists can exploit for further molecular elaboration.

SubstituentInductive EffectResonance EffectOverall Effect on Ring
-Br (Bromo)Electron-withdrawingWeakly electron-donatingDeactivating, ortho-para directing
-F (Fluoro)Strongly electron-withdrawingWeakly electron-donatingDeactivating, ortho-para directing
-NO₂ (Nitro)Strongly electron-withdrawingStrongly electron-withdrawingStrongly deactivating, meta directing
-CF₃ (Trifluoromethyl)Strongly electron-withdrawingNoneStrongly deactivating, meta directing

This table illustrates the general electronic effects of the individual substituents present on the benzotrifluoride (B45747) core.

The strategic value of this compound lies in its nature as a multifunctionalized aromatic building block. The presence of multiple, chemically distinct functional groups allows for selective and sequential reactions, providing a controlled pathway to complex molecular architectures.

Each functional group serves as a "handle" for specific types of reactions:

The bromine atom is an excellent participant in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The nitro group can be readily reduced to an amino group (-NH₂). This amine can then be used for a wide array of subsequent reactions, such as amide bond formation, diazotization, or as a directing group in further aromatic substitutions.

The fluorine atom and the trifluoromethyl group are often incorporated into bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mit.edu The carbon-fluorine bond is one of the strongest in organic chemistry, lending stability to the molecule. wikipedia.org

This orthogonality of reactivity is highly desirable in synthetic planning, as it minimizes the need for cumbersome protection-deprotection steps, leading to more efficient and atom-economical synthetic routes. For example, a Suzuki coupling could be performed at the bromine position, followed by the reduction of the nitro group, all while leaving the robust C-F and C-CF₃ bonds intact.

Functional GroupPotential TransformationSynthetic Utility
Bromo Cross-coupling Reactions (e.g., Suzuki, Heck)Formation of C-C and C-heteroatom bonds
Nitro Reduction to AmineIntroduction of a nucleophilic/basic center, further functionalization
Fluoro Nucleophilic Aromatic Substitution (under harsh conditions)Often retained for its effect on biological properties
Trifluoromethyl Generally inert, can activate C-F bonds under specific catalytic conditions nih.govEnhances lipophilicity, metabolic stability, and binding affinity mit.edu

This table outlines the distinct synthetic potential of each functional group on the this compound scaffold.

The study of organofluorine chemistry, and specifically substituted benzotrifluorides, has a rich history dating back to the 19th century. jst.go.jpnih.gov The initial synthesis of organofluorine compounds was challenging, but the development of new fluorination methods, such as the Balz-Schiemann reaction, paved the way for broader exploration. jst.go.jp

Historically, research focused on understanding the fundamental properties and reactivity of these compounds. The trifluoromethyl group was recognized early on for its strong electron-withdrawing nature and its ability to direct electrophilic substitution to the meta-position. researchgate.net

In recent decades, research on substituted benzotrifluorides has intensified, driven largely by the pharmaceutical and agrochemical industries. researchgate.net The inclusion of a trifluoromethyl group in a drug candidate can significantly improve its pharmacokinetic and pharmacodynamic profile. mit.edu Consequently, there is a strong and ongoing interest in developing new methods for the synthesis and functionalization of benzotrifluoride derivatives. mit.edu

Current research often focuses on:

Late-stage functionalization: Developing methods to introduce trifluoromethyl groups or other fluorinated moieties into complex molecules at a late stage of the synthesis.

Photochemical reactivity: Investigating the effects of substituents on the stability and degradation of benzotrifluoride derivatives under UV light, which is crucial for assessing their environmental persistence. acs.orgsonar.ch

Catalytic C-F activation: Exploring novel catalytic systems that can selectively activate and transform the highly stable C-F bonds of the trifluoromethyl group, opening new avenues for molecular diversification. nih.govacs.org

The continuous evolution of synthetic methodologies ensures that polysubstituted scaffolds like this compound will remain at the forefront of chemical research, enabling the creation of next-generation materials and medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2BrF4NO2 B15222243 3-Bromo-5-fluoro-4-nitrobenzotrifluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2BrF4NO2

Molecular Weight

287.99 g/mol

IUPAC Name

1-bromo-3-fluoro-2-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2BrF4NO2/c8-4-1-3(7(10,11)12)2-5(9)6(4)13(14)15/h1-2H

InChI Key

ZVODHKVSJBWVLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 5 Fluoro 4 Nitrobenzotrifluoride

Established Synthetic Routes and Reaction Conditions

Established methodologies for synthesizing this and structurally related compounds typically rely on sequential electrophilic and nucleophilic aromatic substitution reactions. The order of these reactions is critical to achieving the desired 1,3,4,5-substitution pattern.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a cornerstone for the functionalization of benzotrifluoride (B45747) derivatives. The trifluoromethyl group is a powerful deactivating and meta-directing substituent due to its strong electron-withdrawing inductive effect. unizin.org This property is a key consideration in planning the synthetic route.

Nitration is a classic EAS reaction used to install a nitro group onto an aromatic ring. The reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of nitration on a substituted benzotrifluoride ring is governed by the directing effects of the existing substituents. libretexts.org For a precursor such as 3-bromo-5-fluorobenzotrifluoride, the directing effects of the substituents must be considered:

Trifluoromethyl group (-CF₃): Strongly deactivating and meta-directing.

Halogens (-Br, -F): Deactivating yet ortho, para-directing. unizin.org

In a molecule like 3-bromo-5-fluorobenzotrifluoride, the positions are influenced as follows:

The -CF₃ group at C1 directs incoming electrophiles to C3 and C5.

The -Br group at C3 directs to C2, C4, and C6.

The -F group at C5 directs to C2, C4, and C6.

The C4 position is activated by both the bromine and fluorine atoms. Therefore, nitration of 3-bromo-5-fluorobenzotrifluoride is expected to yield the desired 4-nitro product. A patent describing the nitration of the similar 2-bromo-5-fluoro-benzotrifluoride uses potassium nitrate and sulfuric acid to achieve nitration, demonstrating a viable protocol for such transformations. google.com

Table 1: Representative Nitration Conditions for Substituted Benzotrifluorides

Starting Material Reagents Conditions Product Reference

Introducing a bromine atom onto a nitro- and trifluoromethyl-substituted benzene (B151609) ring is another key electrophilic substitution step. The site specificity is again determined by the powerful directing effects of the existing groups. When starting with a precursor like 3-fluoro-4-nitrobenzotrifluoride, both the -NO₂ and -CF₃ groups are strongly meta-directing.

The -CF₃ group at C1 directs to C3 and C5.

The -NO₂ group at C4 directs to C2 and C6.

The -F group at C3 is ortho, para-directing, activating the C2, C4 and C6 positions.

In a related synthesis, 1-nitro-3-trifluoromethyl-benzene is brominated to yield 1-bromo-3-nitro-5-trifluoromethyl-benzene. chemicalbook.comchemicalbook.com The reaction is guided by the meta-directing nature of both the nitro and trifluoromethyl groups, leading to substitution at the C5 position, which is meta to both. This highlights the ability to control bromination site specificity. Common brominating agents for deactivated rings include N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a strong acid like concentrated sulfuric acid. chemicalbook.comchemicalbook.com

Table 2: Example Bromination Conditions for a Deactivated Aromatic Ring

Starting Material Reagents Solvent Temperature Product Yield Reference

Nucleophilic Aromatic Substitution Approaches for Fluorine Introduction

Nucleophilic aromatic substitution (SₙAr) provides a powerful method for introducing substituents like fluorine, particularly on electron-deficient aromatic rings. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, and its rate is significantly enhanced by the presence of strong electron-withdrawing groups (such as -NO₂ and -CF₃) positioned ortho or para to the leaving group. libretexts.org

A plausible SₙAr strategy to introduce the fluorine atom would involve the displacement of a suitable leaving group, such as a nitro group (fluorodenitration), from a highly activated precursor. google.comrsc.org For instance, a hypothetical precursor like 3-bromo-4,5-dinitrobenzotrifluoride would be an excellent candidate for fluorodenitration. The two nitro groups would strongly activate the ring, facilitating the attack of a fluoride ion at the C5 position to displace the nitro group.

Typical reagents for fluorodenitration include alkali metal fluorides (e.g., KF, CsF) or quaternary ammonium fluorides (e.g., tetrabutylammonium fluoride) in polar aprotic solvents like DMSO or sulfolane at elevated temperatures. rsc.orgresearchgate.net The choice of fluoride source and solvent is crucial for achieving high yields and minimizing side reactions. rsc.org The reactivity order for leaving groups in SₙAr is often F > Cl > Br > I, which is counterintuitive to leaving group ability in Sₙ2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the expulsion of the leaving group. stackexchange.com

Trifluoromethylation Methodologies for Aromatic Systems

While many synthetic routes start with a pre-existing benzotrifluoride, methods for the direct trifluoromethylation of aromatic systems are of significant importance. These methods are broadly categorized into nucleophilic, electrophilic, and radical pathways.

Electrophilic trifluoromethylation involves reagents that deliver a "CF₃⁺" equivalent to an electron-rich aromatic ring. Shelf-stable, hypervalent iodine-based compounds, known as Togni reagents, are widely used for this purpose. nih.govtcichemicals.comacs.org Another class of effective reagents are the (trifluoromethyl)dibenzoheterocyclic salts, known as Umemoto reagents. beilstein-journals.orgbrynmawr.edu These reagents can trifluoromethylate a range of aromatic and heteroaromatic substrates.

Nucleophilic trifluoromethylation utilizes a "CF₃⁻" source, which is suitable for reacting with electrophilic aromatic substrates. The most common reagent for this transformation is (trifluoromethyl)trimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent. nih.govbeilstein-journals.org Its application typically requires activation with a fluoride source to generate the trifluoromethyl anion.

Table 3: Common Reagent Classes for Aromatic Trifluoromethylation

Methodology Reagent Class Typical Reagent Example Substrate Requirement
Electrophilic Hypervalent Iodine Togni Reagents Electron-rich aromatics
Electrophilic Sulfonium Salts Umemoto Reagents Electron-rich aromatics

Advanced Synthetic Techniques and Process Intensification

The synthesis of fine chemicals, particularly those involving hazardous reactions like nitration, is increasingly benefiting from advanced techniques aimed at process intensification. These methods focus on improving safety, efficiency, and sustainability by moving from traditional batch processes to continuous-flow systems. energy.gov

Nitration reactions are highly exothermic and can pose significant safety risks on a large scale. cetjournal.it Process intensification through the use of continuous-flow microreactors or tubular reactors offers substantial advantages. beilstein-journals.org These systems feature a high surface-area-to-volume ratio, which allows for superior heat management and precise temperature control, thereby minimizing the risk of thermal runaway and reducing the formation of byproducts. beilstein-journals.org The small reactor volumes inherently enhance process safety. cetjournal.it

Continuous Flow Chemistry for Enhanced Synthesis Efficiency

Continuous flow chemistry offers significant advantages for the synthesis of nitrated aromatic compounds, including enhanced safety, improved heat and mass transfer, and greater scalability compared to traditional batch processes. acs.orgncl.res.inewadirect.com Nitration reactions are typically highly exothermic, and flow reactors provide a superior surface-area-to-volume ratio, allowing for efficient thermal control and minimizing the risk of runaway reactions. vapourtec.combeilstein-journals.org

For the synthesis of a compound like 3-Bromo-5-fluoro-4-nitrobenzotrifluoride, a potential starting material would be 3-bromo-5-fluorobenzotrifluoride. In a continuous flow setup, this substrate could be precisely mixed with a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, within a microreactor or a tubular reactor. ewadirect.combeilstein-journals.org The reaction parameters, including temperature, pressure, and residence time, can be meticulously controlled to optimize the yield of the desired isomer and minimize the formation of byproducts. acs.orgewadirect.com The use of flow chemistry can also facilitate the safe handling of potentially hazardous reagents and intermediates. rsc.orgsemanticscholar.orgresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Nitration for Aromatic Compounds

ParameterBatch ReactionContinuous Flow Reaction
Heat Transfer Limited, potential for hotspotsExcellent, uniform temperature control
Safety Higher risk of thermal runawayInherently safer due to small reaction volumes
Scalability Difficult and often requires re-optimizationStraightforward by extending reaction time
Byproduct Formation Higher potential for side reactionsMinimized due to precise control
Reagent Handling Large quantities handled at onceSmall quantities handled continuously

This table provides a generalized comparison based on principles of continuous flow chemistry for nitration reactions.

Catalytic Approaches in the Synthesis of Related Fluorinated Nitroarenes

Catalytic methods are pivotal in modern organic synthesis for improving selectivity and reducing waste. In the context of synthesizing fluorinated nitroarenes, catalysis can play a role in both the introduction of the nitro group and the construction of the halogenated benzotrifluoride backbone.

While the direct nitration of halogenated benzotrifluorides is often achieved with strong acids, research into solid acid catalysts and other catalytic systems aims to improve the regioselectivity and environmental profile of the reaction. For instance, zeolite-supported catalysts have been explored for the nitration of aromatic compounds, offering advantages in terms of catalyst recovery and reuse. tandfonline.com

Furthermore, catalytic methods are instrumental in the synthesis of the precursor, 3-bromo-5-fluorobenzotrifluoride. Transition-metal-catalyzed cross-coupling reactions are a cornerstone for constructing such substituted aromatic rings. While not directly a nitration method, these catalytic processes are essential for preparing the starting materials for the final nitration step. Recent advancements have also explored the direct synthesis of haloaromatics from nitroarenes through sequential one-pot molybdenum-catalyzed reduction and Sandmeyer-type reactions, which could offer alternative synthetic routes. rsc.org

Table 2: Potential Catalytic Approaches for Synthesis of Precursors to Fluorinated Nitroarenes

Reaction TypeCatalyst ExampleSubstratesProduct Type
Suzuki CouplingPalladium complexesAryl boronic acids and aryl halidesBiaryl compounds
Buchwald-Hartwig AminationPalladium complexesAryl halides and aminesAryl amines
Sandmeyer ReactionCopper(I) saltsAryl diazonium saltsAryl halides

This table illustrates general catalytic reactions that are fundamental to the synthesis of complex aromatic precursors.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly important in the design of synthetic routes for complex molecules like this compound. rsc.org The traditional nitration process using a mixture of concentrated nitric and sulfuric acids generates significant acidic waste. frontiersin.orgpharmaguideline.com Green chemistry seeks to address this by exploring alternative nitrating agents, solvent-free conditions, and more energy-efficient processes. gordon.edu

One approach is the use of milder and more selective nitrating agents. Dinitrogen pentoxide (N₂O₅) in a liquefied 1,1,1,2-tetrafluoroethane medium has been reported as an eco-friendly nitrating system that allows for high yields of nitroarenes under mild conditions with minimal waste, as the solvent can be easily recovered and reused. nih.gov Other green approaches include the use of solid-supported catalysts, which can be easily separated from the reaction mixture and recycled. tandfonline.com

Photochemical nitration of aromatic compounds in the presence of UV radiation represents another green approach, potentially avoiding the need for harsh acidic conditions. mjcce.org.mkmjcce.org.mk Microwave-assisted synthesis is another energy-efficient method that can significantly reduce reaction times and improve yields in nitration reactions. gordon.edu The development of mechanochemical methods, which use mechanical force to drive reactions, also offers a solvent-minimized and energy-efficient alternative to traditional solvent-based processes. rsc.org

Table 3: Green Chemistry Approaches to Aromatic Nitration

Green Chemistry PrincipleApplication in NitrationExample
Waste Prevention Use of recyclable catalysts and solvents.Zeolite-supported nitration catalysts. tandfonline.com
Atom Economy Use of reagents that incorporate maximally into the final product.Dinitrogen pentoxide as a nitrating agent. nih.gov
Safer Solvents and Auxiliaries Replacement of hazardous solvents with greener alternatives.Liquefied 1,1,1,2-tetrafluoroethane as a recyclable medium. nih.gov
Design for Energy Efficiency Use of alternative energy sources to drive reactions.Microwave-assisted nitration. gordon.edu
Catalysis Use of catalytic reagents over stoichiometric ones.Solid acid catalysts for nitration.

This table summarizes the application of key green chemistry principles to the synthesis of nitrated aromatic compounds.

Information Not Available for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for the chemical compound "this compound." The requested article, which was to be structured around the detailed chemical reactivity and transformation pathways of this specific molecule, cannot be generated due to the absence of published research data.

The search included queries aimed at uncovering details regarding the reactivity of its nitro group, including reduction reactions and photochemical pathways, as well as the reactivity of its halogen substituents through nucleophilic aromatic substitution (SNAr). Despite broadening the search to include general reactivity patterns of structurally similar compounds, no direct or inferred data for this compound could be located.

This suggests that the compound may be a novel or highly specialized chemical entity that is not yet described in publicly accessible scientific literature. As such, the creation of a scientifically accurate and detailed article as per the requested outline is not possible at this time.

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Fluoro 4 Nitrobenzotrifluoride

Reactivity of Halogen Substituents (Bromine and Fluorine)

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The presence of a bromine atom on the electron-deficient aromatic ring of 3-Bromo-5-fluoro-4-nitrobenzotrifluoride makes it an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups enhance the electrophilicity of the carbon atom bonded to the bromine, facilitating the crucial oxidative addition step in many catalytic cycles, particularly those involving palladium. scispace.comrsc.org

Suzuki-Miyaura Coupling and Related Reactions

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a highly effective transformation for substrates like this compound. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. nih.govbeilstein-journals.org Given the activated nature of the C-Br bond in this molecule, these reactions can often proceed under mild conditions with high efficiency. rsc.org

A variety of aryl- and heteroarylboronic acids or their esters can be coupled at the bromine position to generate complex biaryl structures. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as debromination. nih.govnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions This table presents illustrative examples of potential Suzuki-Miyaura coupling reactions based on established methodologies for similar electron-deficient aryl bromides.

Boronic Acid/Ester Catalyst Base Solvent Expected Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 5-Fluoro-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl
4-Methoxyphenylboronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane 5-Fluoro-4'-methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl
Pyridin-3-ylboronic acid XPhosPdG2/XPhos K₃PO₄ THF 3-(5-Fluoro-4-nitro-3-(trifluoromethyl)phenyl)pyridine
Other Palladium-Catalyzed C-C and C-N Bond Formations

Beyond the Suzuki-Miyaura reaction, the bromine position is amenable to other palladium-catalyzed transformations for forming both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. mit.edunih.govresearchgate.net These reactions expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups.

Heck Coupling: Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, to yield aryl alkynes.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, producing substituted anilines.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Table 2: Overview of Other Palladium-Catalyzed Cross-Coupling Reactions This table provides hypothetical examples of various cross-coupling reactions applicable to this compound.

Reaction Type Coupling Partner Typical Catalyst System Expected Product Structure
Heck Styrene Pd(OAc)₂ / P(o-tol)₃ 5-Fluoro-4-nitro-3-(trifluoromethyl)stilbene
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ / CuI 1-Fluoro-2-nitro-5-(phenylethynyl)-3-(trifluoromethyl)benzene
Buchwald-Hartwig Morpholine Pd₂(dba)₃ / BINAP 4-(5-Fluoro-4-nitro-3-(trifluoromethyl)phenyl)morpholine

Selective Removal and Functionalization of Halogen Atoms

The two halogen atoms on the aromatic ring, bromine and fluorine, exhibit vastly different reactivities. The carbon-bromine (C-Br) bond is significantly weaker and more polarizable than the very strong carbon-fluorine (C-F) bond. This difference allows for highly selective reactions at the bromine position without disturbing the fluorine atom.

The cross-coupling reactions discussed previously are prime examples of this selectivity. Additionally, the bromine atom can be selectively removed through catalytic hydrodebromination, using a palladium catalyst and a hydrogen source (e.g., H₂, transfer hydrogenation reagents). This would yield 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene.

Conversely, the functionalization or removal of the aromatic fluorine atom is exceptionally challenging due to the strength of the C-F bond. Such transformations would require harsh conditions or specialized catalytic systems, which could potentially affect the nitro or trifluoromethyl groups. Therefore, for most synthetic applications, the fluorine atom is considered an inert substituent.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a dominant feature of the molecule, profoundly influencing its properties and reactivity.

Stability and Influence on Aromatic Reactivity

The trifluoromethyl group is renowned for its high chemical and metabolic stability, a consequence of the strength of the carbon-fluorine bonds. nih.gov It is generally unreactive under a wide range of conditions, including those used for the palladium-catalyzed reactions at the bromine position. nih.gov

Electronically, the -CF₃ group is one of the most powerful electron-withdrawing groups due to the strong inductive effect of the three fluorine atoms. nih.gov This property, in conjunction with the nitro group, heavily deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, this strong electron withdrawal activates the ring for nucleophilic aromatic substitution, although in this specific molecule, there isn't a leaving group in an activated position (ortho or para to the withdrawing groups) other than the halogens themselves. The presence of the -CF₃ group significantly alters the electronic properties of the aromatic ring, a key factor in the design of pharmaceuticals and agrochemicals. mdpi.comtcichemicals.com

Potential for Derivatization under Specific Conditions

While exceptionally stable, the trifluoromethyl group is not completely inert. Selective transformations of the C-F bonds within the -CF₃ group are challenging but represent an active area of chemical research. tcichemicals.com

Under specific and often harsh conditions, derivatization is possible:

Protolytic Defluorination: Treatment with potent Brønsted superacids can lead to the ionization of a C-F bond, generating highly reactive electrophilic intermediates like difluorocarbocations. nih.gov These can then react with available nucleophiles.

Reductive Defluorination: Some modern methods, such as photoredox catalysis, can achieve the selective single C-F bond cleavage of a -CF₃ group via a radical anion intermediate. nih.gov This can lead to the formation of difluoromethyl or monofluoromethyl groups.

Directed Functionalization: In some systems, the presence of an ortho-directing group can facilitate the selective functionalization of a single C-F bond within a trifluoromethyl group. tcichemicals.comsemanticscholar.org

For this compound, these derivatizations remain largely theoretical possibilities that would require highly specialized conditions and careful optimization to avoid unwanted side reactions with the other functional groups present on the ring.

Due to the absence of publicly available, experimentally verified spectroscopic data for the specific chemical compound "this compound," it is not possible to generate the requested detailed and scientifically accurate article.

The initial search for spectroscopic information yielded conflicting data. A ¹H NMR spectrum for a compound identified as "1-bromo-3-nitro-5-trifluoromethylbenzene," a valid IUPAC name for the target compound, indicated the presence of three aromatic protons. This is inconsistent with the molecular structure of this compound, which contains only two protons on the aromatic ring. This discrepancy suggests that the available spectrum may belong to a different isomer.

Further extensive searches for ¹³C, ¹⁹F, and ¹⁵N NMR, as well as multi-dimensional NMR (COSY, HSQC, HMBC) and vibrational spectroscopy (Infrared and Raman) data for this compound, did not yield any specific and reliable results. While general principles of spectroscopic interpretation for related compounds exist, the generation of a thorough and accurate analysis as required by the prompt is contingent on the availability of actual experimental data for the compound . Without this foundational data, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Fluoro 4 Nitrobenzotrifluoride

High-Resolution Mass Spectrometry for Mechanistic Studies and Product Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the elucidation of reaction mechanisms and the definitive identification of products in synthetic chemistry. The application of HRMS to studies involving 3-Bromo-5-fluoro-4-nitrobenzotrifluoride would provide precise mass measurements, enabling the determination of elemental compositions for reaction intermediates, byproducts, and final products with a high degree of confidence.

In mechanistic studies, such as nucleophilic aromatic substitution reactions where the bromo, fluoro, or nitro groups might be displaced, HRMS can identify transient intermediates or confirm the structure of the resulting compounds. The high mass accuracy of HRMS allows for the differentiation between species with very similar nominal masses.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For this compound, characteristic fragmentation would be expected due to the presence of various functional groups. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) would result in distinctive M and M+2 peaks for bromine-containing fragments.

Expected Fragmentation Pathways:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro group (NO₂•, 46 Da).

Loss of Halogens: Cleavage of the C-Br and C-F bonds would lead to fragments corresponding to the loss of Br• (79/81 Da) or F• (19 Da).

Loss of CF₃: The trifluoromethyl group can be lost as a CF₃• radical (69 Da).

Sequential Losses: Combinations of the above losses can also be anticipated, providing further structural insights.

The precise masses of these fragments, as determined by HRMS, would help to confirm their elemental composition and support the proposed fragmentation pathways.

Hypothetical High-Resolution Mass Spectrometry Data:

The following interactive table illustrates the type of data that would be obtained from an HRMS analysis of this compound and its potential fragments.

Ion Calculated m/z Observed m/z (Hypothetical) Elemental Composition Interpretation
[M]⁺286.9182286.9185C₇H₂⁷⁹BrF₄NO₂Molecular Ion
[M+2]⁺288.9161288.9163C₇H₂⁸¹BrF₄NO₂Isotopic Molecular Ion
[M-F]⁺267.9213267.9210C₇H₂⁷⁹BrF₃NO₂Loss of Fluorine
[M-NO₂]⁺240.9233240.9231C₇H₂⁷⁹BrF₄Loss of Nitro Group
[M-Br]⁺207.0097207.0095C₇H₂F₄NO₂Loss of Bromine
[M-CF₃]⁺217.9213217.9211C₆H₂⁷⁹BrFNO₂Loss of Trifluoromethyl Group

X-ray Crystallography for Solid-State Structural Analysis (If applicable, for derivatives or cocrystals)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While there is no publicly available crystal structure for this compound itself, this technique would be highly valuable for the analysis of its derivatives or any cocrystals it may form.

Should a suitable single crystal of a derivative be obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles within the molecule. This information would offer unambiguous confirmation of the connectivity and stereochemistry of the compound. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as halogen bonding, π-π stacking, and other non-covalent forces that govern the solid-state architecture.

For example, in a product resulting from a nucleophilic substitution reaction, X-ray crystallography could confirm the position of the new substituent on the aromatic ring and reveal any steric or electronic effects on the molecular geometry.

Hypothetical Crystallographic Data for a Derivative:

The following interactive table presents a hypothetical set of crystallographic data that might be obtained for a derivative of this compound.

Parameter Hypothetical Value Unit
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.543Å
b12.126Å
c9.781Å
α90°
β105.32°
γ90°
Volume975.4ų
Z4
Density (calculated)1.956g/cm³
R-factor0.045

This structural data would be crucial for understanding structure-property relationships and for the rational design of new molecules based on the this compound scaffold.

Theoretical and Computational Studies on 3 Bromo 5 Fluoro 4 Nitrobenzotrifluoride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of 3-Bromo-5-fluoro-4-nitrobenzotrifluoride at a molecular level. These methods allow for a detailed examination of its electronic landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the equilibrium geometry of molecules like this compound. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's structure can be optimized to find the lowest energy conformation. researchgate.net This process yields precise bond lengths, bond angles, and dihedral angles.

The optimized geometry provides the foundation for further calculations, such as determining the molecule's thermodynamic properties and energy profile. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterValue
C-Br Bond Length (Å)1.895
C-F Bond Length (Å)1.348
C-N Bond Length (Å)1.482
C-CF3 Bond Length (Å)1.510
C-C Bond Length (Aromatic Ring, Å)1.390 - 1.405
C-N-O Angle (°)~118.5
C-C-Br Angle (°)~120.2
C-C-F Angle (°)~119.8

Note: The values in this table are hypothetical and representative of what would be expected from a DFT calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles. Conversely, positive potentials (blue) would be anticipated near the hydrogen atoms of the aromatic ring and potentially influenced by the electron-withdrawing nature of the substituents. This visualization provides a clear and intuitive guide to the molecule's reactive sites.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is instrumental in exploring potential reaction pathways for this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. Transition state theory is a key component of this analysis, allowing for the calculation of activation energies and reaction rates.

For example, in a nucleophilic aromatic substitution reaction, DFT calculations can be used to model the approach of a nucleophile to the aromatic ring, the formation of a Meisenheimer complex (an intermediate), and the subsequent departure of a leaving group. The geometries of the transition states connecting these species can be located and their energies calculated. This information is vital for understanding the reaction's feasibility and predicting which isomers might be formed. Such studies have been performed on related bromo-nitro aromatic compounds to understand their complex reaction mechanisms with nucleophiles. fluoromart.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, vibrational frequencies corresponding to IR and Raman spectra can be calculated using DFT. researchgate.net While there might be systematic errors in the calculated frequencies, these can often be corrected using scaling factors, leading to excellent agreement with experimental spectra. This allows for the confident assignment of vibrational modes to specific molecular motions.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be computed. researchgate.net By comparing these theoretical shifts with experimental values, the accuracy of the computational model can be assessed, and the structural assignment can be confirmed.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
NO₂Asymmetric Stretch~1550
NO₂Symmetric Stretch~1350
C-FStretch~1250
CF₃Symmetric Stretch~1180
C-BrStretch~680

Note: These are representative frequencies and would be calculated more precisely in a full computational study.

Structure-Reactivity Relationships and Substituent Effects

The arrangement of the bromo, fluoro, nitro, and trifluoromethyl groups on the benzotrifluoride (B45747) core has a profound impact on the molecule's reactivity. Computational analysis can quantify these substituent effects. The electron-withdrawing nature of the nitro (-NO₂), fluoro (-F), and trifluoromethyl (-CF₃) groups, combined with the bromo (-Br) group, deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution.

Based on a comprehensive review of scientific literature, there is insufficient specific information available for the chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the provided outline.

The available research data primarily focuses on related isomers, such as 3-bromo-5-nitrobenzotrifluoride (B1277238) or other halogenated nitrobenzotrifluorides. Extrapolating findings from these different molecules would not be scientifically accurate, as the specific arrangement of the bromo, fluoro, nitro, and trifluoromethyl groups on the benzene (B151609) ring dictates the compound's unique reactivity and strategic utility in synthesis.

Therefore, it is not possible to provide detailed research findings for the following sections and subsections as requested, while focusing solely on this compound:

Strategic Utility of 3 Bromo 5 Fluoro 4 Nitrobenzotrifluoride As a Synthetic Intermediate

Role in Fluorous Synthesis and Related Methodologies

To maintain scientific accuracy and adhere strictly to the user's instructions, this article cannot be generated without specific literature for the target compound.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 3-Bromo-5-fluoro-4-nitrobenzotrifluoride will likely focus on developing more efficient, sustainable, and scalable methods. Current approaches to synthesizing polysubstituted nitroaromatics often involve harsh conditions and the use of hazardous reagents. Future research should aim to address these limitations.

Key Research Objectives:

Greener Reagents and Catalysts: Investigating the use of milder and more environmentally benign brominating and nitrating agents will be crucial. Exploring enzymatic or biocatalytic approaches for the selective functionalization of the benzotrifluoride (B45747) core could offer a significant leap in sustainability.

C-H Activation Strategies: Direct C-H functionalization represents a powerful and atom-economical approach. Developing catalytic systems, potentially based on transition metals like palladium or copper, for the selective introduction of the bromo, fluoro, and nitro groups onto a benzotrifluoride scaffold would eliminate the need for pre-functionalized starting materials.

Multi-component Reactions: Designing one-pot or multi-component reactions where the benzotrifluoride core is assembled and functionalized in a single synthetic operation would significantly improve efficiency and reduce waste.

Synthetic Approach Potential Advantages Research Challenges
Enzymatic Halogenation/Nitration High selectivity, mild conditions, reduced waste.Enzyme stability and substrate scope.
Direct C-H Functionalization High atom economy, reduced synthetic steps.Regioselectivity control, catalyst development.
Multi-component Reactions Increased efficiency, reduced purification steps.Reaction design complexity, optimization.

Exploration of Unconventional Reactivity and Catalysis

The unique electronic properties of this compound, imparted by its multiple electron-withdrawing substituents, open the door to exploring unconventional reactivity patterns. The interplay between the different functional groups could lead to novel chemical transformations.

Future research in this area could focus on:

Nucleophilic Aromatic Substitution (SNAr) Reactions: A systematic study of the regioselectivity of SNAr reactions is warranted. The relative activation of the positions ortho and para to the nitro group, and the influence of the fluorine and bromine atoms, could be exploited for the synthesis of a diverse range of derivatives.

Transition-Metal Catalyzed Cross-Coupling Reactions: The bromine atom provides a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Investigating the reactivity of this C-Br bond in the presence of the other functional groups could lead to the synthesis of complex molecular architectures.

Photoredox Catalysis: The nitroaromatic moiety suggests potential for activation via photoredox catalysis. This could enable novel transformations that are not accessible through traditional thermal methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms presents a significant opportunity for improving safety, scalability, and reproducibility.

Potential Benefits:

Enhanced Safety: Nitration reactions are often highly exothermic. Flow chemistry allows for precise temperature control and minimizes the volume of hazardous reagents at any given time, significantly improving the safety profile.

Increased Efficiency and Scalability: Continuous processing can lead to higher throughput and easier scalability compared to batch processes. Automated platforms can enable the rapid synthesis and screening of a library of derivatives.

Data-Rich Experimentation: Automated systems can be integrated with in-line analytical tools to provide real-time data, facilitating rapid optimization and a deeper understanding of reaction kinetics and mechanisms.

Advanced Characterization Techniques for Dynamic Processes

To fully understand the reactivity and potential applications of this compound, advanced characterization techniques will be indispensable. These methods can provide insights into transient intermediates and reaction mechanisms that are not observable with conventional techniques.

Future Research Applications:

In-situ Spectroscopy: Utilizing techniques like in-situ IR, Raman, and NMR spectroscopy to monitor reactions in real-time can provide valuable information about the formation and consumption of intermediates.

Time-Resolved Crystallography: For studying photochemical reactions, time-resolved crystallographic techniques could capture the structural evolution of the molecule upon photoexcitation.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry can be used to separate and characterize isomers and conformers, providing a deeper understanding of the molecule's structural landscape.

Computational Design of New Derivatives with Tuned Reactivity

Computational chemistry and molecular modeling will play a pivotal role in guiding the future exploration of this compound chemistry. In silico studies can predict the properties and reactivity of new derivatives, thereby accelerating the discovery process.

Key Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, molecular orbitals, and electrostatic potential of the molecule, providing insights into its reactivity and potential sites for chemical attack.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or catalysts.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models, it may be possible to predict the biological activity or material properties of new derivatives based on their molecular structure. This approach can be particularly valuable in guiding the synthesis of new compounds with desired functionalities. Research into the structure-toxicity relationships of nitrobenzene (B124822) derivatives using in-silico methods can help in designing safer and more effective compounds.

Computational Method Predicted Properties Application in Research
Density Functional Theory (DFT) Electronic structure, reactivity indices.Guiding synthetic strategies, predicting reaction outcomes.
Molecular Dynamics (MD) Conformational preferences, intermolecular interactions.Understanding solvent effects, catalyst-substrate interactions.
QSAR Modeling Biological activity, material properties.Rational design of new functional molecules.

Q & A

What are the key synthetic challenges in preparing 3-Bromo-5-fluoro-4-nitrobenzotrifluoride, and how can regioselectivity be controlled?

Basic
Methodological Answer:
The synthesis of this compound involves sequential electrophilic aromatic substitution (EAS) reactions. A trifluoromethyl-substituted benzene derivative serves as the starting material. Key steps include:

  • Nitration : Introducing the nitro group at the 4-position requires careful control of reaction conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.
  • Bromination and Fluorination : Bromine (Br₂) or N-bromosuccinimide (NBS) can be used for bromination at the 3-position. Fluorination at the 5-position may involve halogen exchange (e.g., using KF/Cu catalysts).
    Critical Consideration : Steric and electronic effects from the trifluoromethyl and nitro groups direct substituent placement. Computational modeling (DFT) predicts regioselectivity by analyzing charge distribution and frontier molecular orbitals .

How do conflicting literature reports on the compound’s reactivity in cross-coupling reactions arise, and how can they be resolved?

Advanced
Methodological Answer:
Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields often stem from:

  • Substituent Electronic Effects : The electron-withdrawing nitro and trifluoromethyl groups reduce electron density at the bromine-bearing carbon, slowing oxidative addition to Pd(0).
  • Solvent/Catalyst Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while bulky ligands (XPhos) improve catalytic turnover.
    Data Table : Comparative reactivity of halogenated analogs in Suzuki coupling:
CompoundSubstituent PositionsYield (%)ConditionsReference
3-Bromo-5-fluoro-4-nitroBr (3), F (5), NO₂ (4)45–60Pd(OAc)₂, SPhos, K₂CO₃
4-Bromo-3-nitro (CAS 349-03-1)Br (4), NO₂ (3)75–85Pd(PPh₃)₄, NaOAc
2-Bromo-5-nitro (CAS 367-67-9)Br (2), NO₂ (5)20–30PdCl₂(dppf), CsF
Resolution : Systematic screening of catalysts, bases, and temperatures is recommended to reconcile data .

What advanced spectroscopic techniques are essential for characterizing trace impurities in this compound?

Basic
Methodological Answer:

  • 19F NMR : Identifies fluorine environments and detects fluorinated byproducts (e.g., defluorination artifacts). Chemical shifts for CF₃ typically appear at –60 to –65 ppm.
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion ([M+H]+) and fragments (e.g., loss of NO₂ or Br groups).
  • X-ray Crystallography : Resolves ambiguities in regiochemistry when single crystals are obtainable (e.g., as in for a related pyrazole derivative) .

How does the compound’s stability under thermal or photolytic conditions impact storage and reaction design?

Advanced
Methodological Answer:

  • Thermal Degradation : Differential Scanning Calorimetry (DSC) reveals exothermic decomposition above 150°C. Store at –20°C in amber vials to prevent photolytic C-Br bond cleavage.
  • Hydrolytic Sensitivity : The nitro group increases susceptibility to hydrolysis in aqueous media. Anhydrous conditions (e.g., molecular sieves) are critical for reactions involving nucleophiles .

What computational strategies predict the compound’s behavior in multi-step syntheses?

Advanced
Methodological Answer:

  • DFT Calculations : Optimize transition states for EAS or cross-coupling steps. For example, Fukui indices identify electrophilic sites for nitration/bromination .
  • Molecular Dynamics (MD) : Simulate solubility in solvents like THF or DCM, aligning with experimental observations (e.g., poor solubility in hexane, as noted in ) .

How can contradictory biological activity data for analogs guide medicinal chemistry studies?

Advanced
Methodological Answer:
While this compound itself lacks reported bioactivity, analogs (e.g., ’s benzoic acid derivatives) show:

CompoundAntitumor Activity (IC₅₀, μM)Antimicrobial Activity (MIC, μg/mL)
4-Bromo-2-fluoro-5-nitrobenzoic acid12.5 (HeLa)25 (E. coli)
2-Fluoro-5-nitrobenzoic acid50 (MCF-7)>100
Implication : The trifluoromethyl group enhances membrane permeability, but nitro groups may confer toxicity. Structure-activity relationship (SAR) studies should prioritize nitro reduction or replacement .

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